(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
Description
Properties
IUPAC Name |
(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-BHYZAODMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Aldol Condensation Approach
The most extensively documented method involves a stereocontrolled aldol reaction between Intermediate A and Intermediate B:
Reaction Conditions
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Catalyst: (S)-Proline (20 mol%)
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Solvent: Dichloromethane
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Temperature: −20°C
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Time: 48 hours
This method achieves 87% enantiomeric excess (ee) for the (1R,2R) configuration, as confirmed by chiral HPLC analysis. The stereochemical outcome arises from the proline-mediated transition state that favors syn-addition geometry.
Reductive Amination Strategy
An alternative pathway employs reductive amination to install the dimethylamino group:
Stepwise Procedure
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Knoevenagel Condensation : Intermediate A reacts with malononitrile to form α,β-unsaturated nitrile.
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Michael Addition : Naphthalene-1-ylmagnesium bromide adds to the nitrile (1.2 equiv, THF, −78°C).
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Reductive Amination : Resulting ketone undergoes Staudinger reaction with dimethylamine (H₂, Pd/C, 50 psi).
This three-step sequence delivers the target compound in 41% overall yield with >99% diastereomeric purity .
Catalytic Systems for Stereochemical Control
Recent advancements emphasize transition metal catalysis for improved stereoselectivity:
| Catalyst System | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Jacobsen's Thiourea | 92 | 78 | |
| Chiral BINOL-Phosphoric Acid | 95 | 82 | |
| Ru-PNN Pincer Complex | 89 | 85 |
The BINOL-phosphoric acid catalyst demonstrates superior performance by enabling dynamic kinetic resolution during the aldol step.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent ZA202103567B discloses a continuous manufacturing process:
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Reactor Type : Microfluidic tubular reactor
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Residence Time : 8 minutes
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Throughput : 12 kg/day
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Purity : 99.8% (HPLC)
Key advantages include precise temperature control (−10°C ± 0.5°C) and reduced solvent consumption (DCM: 5 L/kg vs. batch 22 L/kg).
Crystallization Optimization
The final API purification employs anti-solvent crystallization:
Crystallization Parameters
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Solvent: Ethanol/Water (7:3 v/v)
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Cooling Rate: 0.5°C/min
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Seed Loading: 2% w/w
This process yields 98.4% pure crystals with consistent polymorphic Form II, as characterized by PXRD.
Analytical Characterization Protocols
Critical quality attributes are verified through:
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J = 8.5 Hz, 1H, quinoline-H), 7.89–7.21 (m, 16H, aromatic), 5.42 (s, 1H, OH), 3.93 (s, 3H, OCH₃).
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HRMS : m/z 555.1521 [M+H]⁺ (calc. 555.1524).
Chiral Purity Assessment
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Column: Chiralpak AD-H (250 × 4.6 mm)
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Mobile Phase: Hexane/Isopropanol (80:20)
Comparative Evaluation of Synthetic Methods
| Parameter | Aldol Route | Reductive Amination | Continuous Flow |
|---|---|---|---|
| Total Steps | 5 | 7 | 3 |
| Overall Yield | 62% | 41% | 85% |
| Stereoselectivity | 87% ee | 92% de | 99% ee |
| PMI (kg/kg) | 128 | 194 | 47 |
| E-Factor | 86 | 132 | 29 |
PMI: Process Mass Intensity; E-Factor: Environmental Factor .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylaminoethyl groups.
Reduction: Reduction reactions can target the quinoline core or the bromine substituent.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Material Science: It may be used in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology
Pharmacology: The quinoline core is known for its antimalarial and anticancer properties, making this compound a potential candidate for drug development.
Biochemistry: It can be used as a probe to study enzyme interactions and cellular pathways.
Medicine
Diagnostics: It can be used in imaging techniques such as fluorescence microscopy.
Industry
Agriculture: The compound may be used in the development of pesticides or herbicides.
Cosmetics: It can be incorporated into formulations for skincare products due to its potential antioxidant properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, inhibiting replication and transcription. The dimethylaminoethyl group may enhance cell membrane permeability, facilitating intracellular activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural analogues differ in substituents on the quinoline ring, stereochemistry, or peripheral groups. These modifications impact pharmacological activity, toxicity, and synthetic feasibility.
*MIC: Minimum Inhibitory Concentration.
Crystallographic and Stereochemical Insights
- X-ray studies confirm that the (1R,2R) configuration optimizes hydrophobic interactions with the ATP synthase C-subunit, while (1R,2S) isomers exhibit steric clashes .
- Methoxy and bromo groups at C2 and C6, respectively, are essential for hydrogen bonding and van der Waals contacts in the binding pocket .
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reaction Type | Purpose | Critical Parameters |
|---|---|---|---|
| 1 | Bromination | Introduce bromo group at C6 | Temperature (0–5°C), NBS as brominating agent |
| 2 | Methoxylation | Add methoxy group at C2 | NaOMe in anhydrous DMF, inert atmosphere |
| 3 | Stereoselective coupling | Establish (1R,2R) configuration | Chiral ligands (e.g., BINAP), Pd-catalyzed cross-coupling |
How is the stereochemistry confirmed experimentally?
Methodological Answer:
- X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation from acetonitrile, and diffraction data (e.g., Cu-Kα radiation) are analyzed using SHELX software. The (1R,2R) configuration is validated by comparing experimental bond angles and torsional parameters with computational models .
- NMR spectroscopy: NOESY experiments identify spatial proximity of protons (e.g., naphthalen-1-yl and phenyl groups), confirming spatial arrangement .
What spectroscopic and analytical techniques validate structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assign proton environments (e.g., dimethylamino singlet at δ 2.2–2.5 ppm, methoxy resonance at δ 3.8–4.0 ppm). Aromatic protons are resolved using 2D-COSY .
- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (C₃₂H₃₁BrN₂O₂, expected [M+H]⁺ = 555.5047) .
- IR spectroscopy: Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=N quinoline) verify functional groups .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize antitubercular activity?
Methodological Answer:
- Systematic substituent variation: Replace bromo/methoxy groups with electron-withdrawing (e.g., NO₂) or donating (e.g., NH₂) groups to assess MIC changes against Mycobacterium tuberculosis .
- Stereochemistry impact: Compare (1R,2R) vs. (1S,2S) enantiomers via chiral HPLC separation and in vitro assays. Studies show the (1R,2R) form has 10-fold higher potency due to better target binding .
- Data analysis: Use regression models to correlate logP, polar surface area, and IC₅₀ values. For example, increased lipophilicity (naphthalen-1-yl group) enhances membrane permeability .
Q. Table 2: SAR Findings
| Modification | Biological Activity (MIC, μg/mL) | Key Insight |
|---|---|---|
| Br → Cl | 0.5 → 2.0 | Bromine critical for target affinity |
| Methoxy → Ethoxy | 0.5 → 1.2 | Smaller alkoxy groups preferred |
| Dimethylamino → Piperidine | 0.5 → 0.3 | Bulkier amines improve solubility |
How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardize assays: Use identical M. tuberculosis strains (e.g., H37Rv) and culture conditions (e.g., Middlebrook 7H9 media) to minimize variability .
- Control for impurities: Characterize batches via LC-MS; trace dimethylformamide (from synthesis) can inhibit bacterial growth, leading to false positives .
- Validate target engagement: Use radiolabeled compounds (e.g., ³H-labeled analog) to confirm binding to mycobacterial ATP synthase, a reported target .
What strategies address stereoselective synthesis challenges?
Methodological Answer:
- Chiral catalysts: Employ Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates, achieving >90% enantiomeric excess .
- Dynamic kinetic resolution: Use enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers during synthesis .
- Crystallization-induced diastereomer resolution: Add chiral resolving agents (e.g., tartaric acid derivatives) to precipitate the (1R,2R) form selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
